(3-Glycidyloxypropyl)triethoxysilane

Catalog No.
S603543
CAS No.
2602-34-8
M.F
C12H26O5Si
M. Wt
278.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Glycidyloxypropyl)triethoxysilane

CAS Number

2602-34-8

Product Name

(3-Glycidyloxypropyl)triethoxysilane

IUPAC Name

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C12H26O5Si

Molecular Weight

278.42 g/mol

InChI

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3

InChI Key

JXUKBNICSRJFAP-UHFFFAOYSA-N

SMILES

CCO[Si](CCCOCC1CO1)(OCC)OCC

Synonyms

gamma-glycidoxypropyltriethoxysilane

Canonical SMILES

CCO[Si](CCCOCC1CO1)(OCC)OCC

Surface Modification and Adhesion Promotion:

GPTES functions as a coupling agent, enhancing adhesion between dissimilar materials like organic polymers and inorganic substrates (e.g., glass, metals, ceramics) []. This is achieved through its bifunctional structure:

  • Ethoxy groups (Si-O-CH2CH3): These groups readily react with hydroxyl groups (OH) present on inorganic surfaces, forming covalent bonds and creating a siloxane (Si-O-Si) linkage.
  • Glycidyl group (CH2-CH-CH2-O-CH2-CH=CH2): This epoxy group can undergo ring-opening reactions with various organic functional groups, establishing a strong chemical bond between the modified surface and organic polymers or coatings.

This ability to improve adhesion finds applications in various research areas, including:

  • Preparation of polymer nanocomposite membranes: GPTES is used to modify fillers like clays or nanoparticles, enhancing their compatibility and dispersion within polymer matrices, leading to improved mechanical properties and functionalities of the resulting nanocomposites [].
  • Surface functionalization for biomolecule immobilization: GPTES can be employed to create epoxy-functionalized surfaces suitable for immobilizing biomolecules like enzymes or antibodies. This allows for the creation of biosensors, biocatalytic devices, and cell culture platforms [, ].

Synthesis of Functional Materials:

GPTES serves as a valuable building block for the synthesis of various functional materials:

  • Polymer synthesis: GPTES can be incorporated into polymer chains to introduce epoxy functionalities, enabling crosslinking reactions and tailoring the material's properties for specific applications [].
  • Synthesis of silsesquioxane nanoparticles: GPTES can be used as a precursor for the synthesis of epoxy-functionalized silsesquioxane nanoparticles, which possess unique properties like high surface area and tunable functionalities, making them valuable for catalysis, drug delivery, and imaging applications.

(3-Glycidyloxypropyl)triethoxysilane is an organoethoxysilane compound characterized by its epoxy functional group, which imparts unique chemical properties. Its molecular formula is C₁₂H₂₆O₅Si, and it has a molecular weight of 278.42 g/mol. This compound appears as a clear, straw-colored liquid with a mild odor and is known for its reactivity with water, leading to the release of ethanol . It is primarily utilized as a chemical intermediate in various industrial applications, particularly in the field of adhesives, coatings, and sealants due to its ability to enhance adhesion properties when used in silanization processes.

GPTES acts as a coupling agent by forming covalent bonds with inorganic surfaces (via triethoxy groups) and introducing organic functionalities (via the epoxy group) for further reactions. This allows for the creation of tailored interfaces between organic and inorganic materials [].

  • Hydrolysis: When exposed to moisture or water, it hydrolyzes to form (3-glycidyloxypropyl)silanol and ethanol. This reaction is exothermic and can lead to further polymerization or cross-linking in the presence of amines or other nucleophiles .
  • Condensation: The silanol group formed can react with other silanol groups or hydroxyl-containing materials, facilitating the formation of siloxane bonds. This process is crucial in the development of silane-based coatings and composites .
  • Epoxy Reactions: The epoxy group can participate in ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols, which are essential for creating cross-linked networks in polymer matrices .

While specific biological activity data for (3-glycidyloxypropyl)triethoxysilane is limited, compounds containing epoxy groups are generally known for their potential cytotoxicity and irritant properties. The compound has been classified as causing skin irritation and serious eye irritation upon contact . Due to its reactive nature, it may also interact with biological macromolecules, potentially leading to adverse effects in biological systems.

The synthesis of (3-glycidyloxypropyl)triethoxysilane typically involves the following methods:

  • Epoxidation of Propylene Glycol: The precursor can be synthesized through the epoxidation of propylene glycol using peracetic acid or hydrogen peroxide under acidic conditions.
  • Silane Coupling Reaction: The epoxide can then be reacted with triethoxysilane under controlled conditions to yield (3-glycidyloxypropyl)triethoxysilane. This reaction often requires an acidic catalyst to facilitate the formation of the silane bond .
  • Direct Silylation: Another method involves directly silylating glycidol with triethoxysilane, where the glycidol acts as a nucleophile attacking the silicon center of the silane compound .

(3-Glycidyloxypropyl)triethoxysilane finds numerous applications across various industries:

  • Adhesives and Sealants: It enhances adhesion between organic substrates and inorganic materials.
  • Coatings: Used in protective coatings that require improved durability and moisture resistance.
  • Composite Materials: Acts as a coupling agent in polymer composites to improve mechanical properties.
  • Silica Reinforcement: Employed in rubber formulations to enhance filler dispersion and bonding .

Several compounds share structural similarities with (3-glycidyloxypropyl)triethoxysilane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
(3-Glycidyloxypropyl)trimethoxysilaneC₉H₂₀O₅SiContains methoxy groups instead of ethoxy groups; used similarly in adhesion applications.
(3-Aminopropyl)triethoxysilaneC₉H₂₃N₁O₅SiAmino-functionalized silane; enhances bonding through amine reactivity.
(Vinyltriethoxysilane)C₁₂H₂₈O₄SiVinyl group provides different reactivity; used in polymerization processes.

The uniqueness of (3-glycidyloxypropyl)triethoxysilane lies in its epoxy functionality combined with triethoxy groups, providing versatile reactivity that is particularly advantageous for creating durable adhesive bonds and enhancing material properties in composite systems .

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 112 of 179 companies with hazard statement code(s):;
H302 (47.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2602-34-8

Wikipedia

(3-glycidyloxypropyl)triethoxysilane

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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